molecular formula C12H14N2O B566654 1-(2-Ethoxybenzyl)-1H-imidazole CAS No. 102993-76-0

1-(2-Ethoxybenzyl)-1H-imidazole

Cat. No.: B566654
CAS No.: 102993-76-0
M. Wt: 202.257
InChI Key: QZLYZRAAFUNBLY-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)-1H-imidazole is an imidazole derivative featuring a 2-ethoxybenzyl substituent at the N1 position of the imidazole core.

Properties

CAS No.

102993-76-0

Molecular Formula

C12H14N2O

Molecular Weight

202.257

IUPAC Name

1-[(2-ethoxyphenyl)methyl]imidazole

InChI

InChI=1S/C12H14N2O/c1-2-15-12-6-4-3-5-11(12)9-14-8-7-13-10-14/h3-8,10H,2,9H2,1H3

InChI Key

QZLYZRAAFUNBLY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2C=CN=C2

Synonyms

1H-Imidazole,1-[(2-ethoxyphenyl)methyl]-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The ethoxy group is electron-donating, contrasting with electron-withdrawing fluorine substituents in UR-4056 ().
  • Substituent Position : Ortho-substitution on the benzyl group may hinder rotational freedom compared to para-substituted analogs.

Pharmacological Activity Comparisons

Antiepileptic Potential

  • 1-(Naphthylalkyl)-1H-imidazole Analogs : These compounds demonstrated antiepileptic activity in the Maximal Electroshock (MES) test, with pED₅₀ values ranging from 4.2 to 5.7. The naphthylalkyl chain’s length and branching significantly impacted potency due to hydrophobic interactions with target receptors .

Anticancer Activity

  • 1-(3′,4′,5′-Trimethoxyphenyl)-1H-imidazole : Exhibited potent tubulin polymerization inhibition (IC₅₀ = 51 nM) due to the trimethoxyphenyl moiety mimicking the colchicine-binding site .
  • Comparison : The ethoxybenzyl group lacks the multiple methoxy substituents required for strong tubulin binding, suggesting weaker anticancer activity unless modified.

Antifungal Activity

  • UR-4056 (Triarylimidazole) : Showed efficacy against Candida albicans, attributed to fluorine substituents enhancing metabolic stability and target affinity .

Challenges :

  • Regioselectivity : Competing alkylation at N3 of imidazole may require protective groups.
  • Ortho-Substituent Effects : Steric hindrance from the ethoxy group could reduce reaction yields, similar to difficulties in synthesizing 2-(2-methoxyphenyl)-1H-imidazole ().

Physicochemical and Electronic Properties

Property This compound 1-(Naphthylalkyl)-1H-imidazole UR-4056
LogP (Estimated) ~2.5 3.8–4.5 ~3.2
Solubility Moderate (ethoxy enhances H₂O) Low (hydrophobic naphthyl) Low (fluorine reduces polarity)
Electron Effects Electron-donating (ethoxy) Neutral (naphthyl) Electron-withdrawing (F)

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